molecular formula C16H16O4 B151481 9-Methoxy-alpha-lapachone CAS No. 35241-80-6

9-Methoxy-alpha-lapachone

Cat. No.: B151481
CAS No.: 35241-80-6
M. Wt: 272.29 g/mol
InChI Key: PZZDIQYEWIHAEX-UHFFFAOYSA-N
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Description

9-Methoxy-alpha-lapachone is an organic heterotricyclic compound with the molecular formula C16H16O4. It is known for its pharmacological activities and is a derivative of lapachone, a naturally occurring naphthoquinone. This compound has garnered significant interest due to its potential therapeutic applications, particularly in the field of oncology .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Methoxy-alpha-lapachone typically involves the methoxylation of alpha-lapachone. One common method includes the reaction of alpha-lapachone with methanol in the presence of an acid catalyst. The reaction conditions often require refluxing the mixture to achieve the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often resulting in the formation of quinone derivatives.

    Reduction: This compound can be reduced to form hydroquinone derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, particularly at the methoxy group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Scientific Research Applications

9-Methoxy-alpha-lapachone has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds.

    Biology: Studies have shown its potential in modulating biological pathways, particularly those involved in cell cycle regulation.

    Medicine: It has been investigated for its anti-cancer properties, showing efficacy in inhibiting tumor growth and inducing apoptosis in cancer cells.

    Industry: It is used in the development of pharmaceuticals and as a research tool in drug discovery

Comparison with Similar Compounds

    Alpha-lapachone: The parent compound from which 9-Methoxy-alpha-lapachone is derived.

    Beta-lapachone: Another derivative with similar pharmacological properties.

    Dehydro-alpha-lapachone: A related compound with distinct chemical and biological activities.

Uniqueness: this compound is unique due to its methoxy group, which imparts different chemical reactivity and biological activity compared to its analogs. This modification enhances its potential as a therapeutic agent, particularly in targeting specific enzymes and pathways involved in disease processes .

Properties

IUPAC Name

9-methoxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-16(2)8-7-10-13(17)9-5-4-6-11(19-3)12(9)14(18)15(10)20-16/h4-6H,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZZDIQYEWIHAEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C(O1)C(=O)C3=C(C2=O)C=CC=C3OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70331939
Record name 9-Methoxy-alpha-lapachone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70331939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35241-80-6
Record name 3,4-Dihydro-9-methoxy-2,2-dimethyl-2H-naphtho[2,3-b]pyran-5,10-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35241-80-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-Methoxy-alpha-lapachone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70331939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the biological activity of 9-Methoxy-alpha-lapachone?

A1: this compound demonstrates antitumor-promoting activity. Research indicates it significantly inhibits 12-O-tetradecanoylphorbol 13-acetate (TPA)-induced Epstein-Barr virus early antigen (EBV-EA) activation in Raji cells []. This suggests potential anti-cancer properties.

Q2: How does this compound interact with the muscarinic acetylcholine receptor m2 subtype?

A2: this compound exhibits allosteric binding to the muscarinic acetylcholine receptor m2 subtype. This interaction is similar to that observed with alcuronium, but specific to the m2 subtype []. The binding of [3H]N-methylscopolarnine ([3H]NMS) to the m2 subtype is initially increased with increasing concentrations of this compound, followed by a decrease at higher concentrations. This suggests a complex interaction involving both positive and negative allosteric modulation. The presence of salts, particularly NaCl, KCl, MgCl2, CaCl2, or AlCl3, significantly enhances this binding interaction [].

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